molecular formula C21H28N2O4 B3441147 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B3441147
M. Wt: 372.5 g/mol
InChI Key: KMLFOAXUFSBRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as MPTP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications due to its ability to interact with various biological targets in the body.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to interact with several biological targets in the body. 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to bind to serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and movement. 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential use as an antidepressant and antipsychotic agent. 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to reduce inflammation in the body, which may contribute to its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is its ability to interact with several biological targets in the body. This makes it a versatile compound that can be used in a variety of studies. However, one limitation of using 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its potential toxicity. 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to be toxic to dopaminergic neurons, which may limit its use in certain studies.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of research is the development of new synthesis methods for 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine that are more efficient and cost-effective. Another area of research is the study of 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine's potential use in the treatment of Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine and its potential therapeutic applications.

Scientific Research Applications

1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to have activity against several biological targets, including serotonin and dopamine receptors. 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have potential as an antidepressant, antipsychotic, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of Parkinson's disease.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-24-18-7-5-17(6-8-18)23-11-9-22(10-12-23)15-16-13-19(25-2)21(27-4)20(14-16)26-3/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLFOAXUFSBRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.